molecular formula C23H23FN2O2S B11597213 (5Z)-3-cyclohexyl-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one

(5Z)-3-cyclohexyl-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one

Cat. No.: B11597213
M. Wt: 410.5 g/mol
InChI Key: SLSPOOGTCDJXEN-STZFKDTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-3-cyclohexyl-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclohexyl group, a fluorobenzyl ether moiety, and a thioxoimidazolidinone core, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-cyclohexyl-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one typically involves a multi-step process:

    Formation of the Thioxoimidazolidinone Core: This step often starts with the reaction of a suitable isothiocyanate with an amine to form a thiourea intermediate. The thiourea is then cyclized under acidic or basic conditions to yield the thioxoimidazolidinone core.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the thioxoimidazolidinone core.

    Attachment of the Fluorobenzyl Ether Moiety: This step involves the reaction of a fluorobenzyl alcohol with a suitable leaving group (e.g., tosylate) to form the fluorobenzyl ether, which is then coupled with the benzylidene group through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazolidinone ring, potentially converting it to a more saturated form.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated imidazolidinone derivatives.

    Substitution: Halogenated or nitrated aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-3-cyclohexyl-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to modulate specific biological pathways could lead to the development of new treatments for diseases such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials with unique properties, such as enhanced stability, reactivity, or bioactivity. It could also serve as a precursor for the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (5Z)-3-cyclohexyl-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The compound’s thioxoimidazolidinone core can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The fluorobenzyl ether moiety may enhance the compound’s binding affinity and specificity for certain targets, while the cyclohexyl group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-{5-Chloro-2-[(4-fluorobenzyl)oxy]benzylidene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione: This compound shares the fluorobenzyl ether moiety but differs in the core structure and additional substituents.

    (5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-pentyl-2-thioxo-1,3-thiazolidin-4-one: Similar in having a thioxoimidazolidinone core but with different substituents and additional functional groups.

Uniqueness

(5Z)-3-cyclohexyl-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H23FN2O2S

Molecular Weight

410.5 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C23H23FN2O2S/c24-18-10-6-17(7-11-18)15-28-20-12-8-16(9-13-20)14-21-22(27)26(23(29)25-21)19-4-2-1-3-5-19/h6-14,19H,1-5,15H2,(H,25,29)/b21-14-

InChI Key

SLSPOOGTCDJXEN-STZFKDTASA-N

Isomeric SMILES

C1CCC(CC1)N2C(=O)/C(=C/C3=CC=C(C=C3)OCC4=CC=C(C=C4)F)/NC2=S

Canonical SMILES

C1CCC(CC1)N2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)F)NC2=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.